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1-Azido-4-bromo-2-methoxybenzene
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Overview
Description
1-Azido-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C7H6BrN3O It is a derivative of benzene, featuring an azido group (-N3), a bromine atom, and a methoxy group (-OCH3) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-methoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group, bromine atom, and methoxy group onto the benzene ring. One common method involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), methanol (CH3OH), sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 1-Amino-4-bromo-2-methoxybenzene.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-Azido-4-bromo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-4-bromo-2-methoxybenzene involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The bromine and methoxy groups can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
1-Azido-4-methoxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-methoxybenzene: Lacks the azido group, limiting its applications in cycloaddition reactions.
1-Azido-2-methoxybenzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Uniqueness: 1-Azido-4-bromo-2-methoxybenzene is unique due to the combination of the azido, bromine, and methoxy groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
1-azido-4-bromo-2-methoxybenzene |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-5(8)2-3-6(7)10-11-9/h2-4H,1H3 |
InChI Key |
LIYXKNVKERSLOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N=[N+]=[N-] |
Origin of Product |
United States |
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